molecular formula C12H15BrN2O2 B3091051 1-[(6-Bromopyridin-2-yl)methyl]piperidine-4-carboxylic acid CAS No. 1215838-59-7

1-[(6-Bromopyridin-2-yl)methyl]piperidine-4-carboxylic acid

Cat. No.: B3091051
CAS No.: 1215838-59-7
M. Wt: 299.16 g/mol
InChI Key: WMIWLEMAXKVVRP-UHFFFAOYSA-N
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Description

1-[(6-Bromopyridin-2-yl)methyl]piperidine-4-carboxylic acid ( 1215838-59-7) is a high-value piperidine-carboxylic acid derivative supplied for advanced pharmaceutical and medicinal chemistry research. This compound features a bromopyridine moiety coupled with a piperidine ring system, making it a versatile chemical building block or potential intermediate in the design and synthesis of novel bioactive molecules . The structural elements of this compound are of significant interest in drug discovery, particularly in the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors . FAAH is a key enzyme responsible for the termination of endocannabinoid signaling, and its modulation is a promising therapeutic strategy for a range of conditions including anxiety, pain disorders, inflammation, and feeding/eating disorders . As a synthetic intermediate, the carboxylic acid (CO₂H) group allows for further functionalization, such as amide bond formation, while the bromine atom on the pyridine ring offers a handle for metal-catalyzed cross-coupling reactions, enabling extensive structure-activity relationship (SAR) exploration. Researchers can utilize this compound, with a molecular formula of C₁₂H₁₅BrN₂O₂ and a molecular weight of 299.16 g/mol, as a critical precursor in their investigations . It is provided with high purity and is characterized by the SMILES string OC(=O)C1CCN(CC1)Cc1cccc(n1)Br . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(6-bromopyridin-2-yl)methyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c13-11-3-1-2-10(14-11)8-15-6-4-9(5-7-15)12(16)17/h1-3,9H,4-8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIWLEMAXKVVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=NC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-Bromopyridin-2-yl)methyl]piperidine-4-carboxylic acid typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6-position. This reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide.

    Formation of Piperidine Derivative: The brominated pyridine is then reacted with piperidine to form the desired piperidine derivative. This step often involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom on the pyridine ring enables participation in transition metal-catalyzed couplings.

Table 1: Representative Cross-Coupling Reactions

Reaction TypeConditionsProductYieldSource
Suzuki-Miyaura CouplingPd(PPh₃)₄ (5 mol%), K₂CO₃, phenylboronic acid, DMF/H₂O (3:1), 80°C, 12 hrPhenyl-substituted piperidine derivative85%
Buchwald-Hartwig AminationPd₂(dba)₃ (3 mol%), Xantphos (6 mol%), Cs₂CO₃, primary amine, toluene, 100°C, 24 hrAminopyridyl-piperidine hybrid72%
Ullmann-Type CouplingCuI (10 mol%), 1,10-phenanthroline, K₃PO₄, DMSO, 120°C, 48 hrThioether or ether derivatives60–78%

Key findings:

  • Suzuki reactions exhibit high regioselectivity at the brominated pyridine position.

  • Buchwald-Hartwig protocols require bulky ligands (e.g., Xantphos) to suppress β-hydride elimination.

Nucleophilic Substitution

The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution (SNAr).

Table 2: SNAr Reactivity with Common Nucleophiles

NucleophileConditionsProductRate Constant (k, M⁻¹s⁻¹)Source
AminesDMF, 80°C, 6–8 hr6-Aminopyridyl-piperidine derivatives1.2 × 10⁻³
ThiolsEtOH, K₂CO₃, reflux, 12 hrThioether-linked compounds8.7 × 10⁻⁴
AlkoxidesTHF, NaH, 0°C → RT, 4 hrEther-functionalized analogs3.5 × 10⁻⁴

Notable observations:

  • Amine substitutions proceed faster in polar aprotic solvents due to enhanced nucleophilicity .

  • Steric hindrance from the piperidine methyl group reduces reaction rates by ~15% compared to non-methylated analogs .

Carboxylic Acid Functionalization

The carboxylic acid group undergoes diverse transformations.

Table 3: Derivitization Reactions of the Carboxylic Acid Group

ReactionReagents/ConditionsProductPuritySource
EsterificationSOCl₂, MeOH, 0°C → RT, 2 hrMethyl ester98%
Amide FormationHATU, DIPEA, primary amine, DCM, RT, 3 hrPiperidine-4-carboxamide derivatives90–95%
ReductionBH₃·THF, THF, 0°C → RT, 6 hrAlcohol derivative82%

Mechanistic insights:

  • Esterification follows a classical acid-catalyzed mechanism with near-quantitative conversion under anhydrous conditions.

  • Amide couplings show superior efficiency with HATU vs. EDCl/HOBt, particularly for sterically hindered amines.

Ring-Opening and Heterocycle Formation

The piperidine ring participates in cyclization reactions.

Table 4: Cyclization Reactions

SubstrateConditionsProductYieldSource
With thioureaK₂CO₃, DMF, 100°C, 8 hrPiperidine-fused thiazole68%
With hydrazine hydrateEtOH, reflux, 12 hrPyridopyrazine derivatives55%

Critical notes:

  • Thiazole formation requires strict temperature control to prevent desulfurization.

  • Hydrazine-mediated cyclizations produce regioisomeric mixtures requiring chromatographic separation.

Stability and Side Reactions

Critical stability data under common reaction conditions:

ConditionDegradation PathwayHalf-LifeSource
Strong base (pH > 12)Hydrolysis of ester/carboxylic acid groups2.1 hr
High temp (>150°C)Decomposition via radical pathways<30 min
UV light (254 nm)C–Br bond homolysis45 min

Scientific Research Applications

1-[(6-Bromopyridin-2-yl)methyl]piperidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(6-Bromopyridin-2-yl)methyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the piperidine ring play crucial roles in its binding affinity and activity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution on the Pyridine/Pyrimidine Ring

1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid
  • Molecular Formula : C₁₂H₁₃F₃N₂O₂
  • Molecular Weight : 274.24 g/mol (CAS: 582325-39-1)
  • Key Differences : Replacement of bromine with a trifluoromethyl group. The CF₃ group is strongly electron-withdrawing, increasing metabolic stability and altering electronic properties. This substitution reduces molecular weight but enhances resistance to oxidative degradation.
1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid
  • Molecular Formula : C₁₀H₁₂ClN₃O₂
  • Molecular Weight : 241.67 g/mol (CAS: 1208087-83-5)
  • Key Differences : Pyrimidine replaces pyridine, and chlorine substitutes bromine. Pyrimidine’s electron-deficient nature may enhance π-π stacking interactions. The smaller heterocycle reduces molecular weight and alters solubility.
1-(6-Ethoxy-pyrimidin-4-yl)-piperidine-4-carboxylic acid
  • Molecular Formula : C₁₂H₁₇N₃O₃
  • Molecular Weight : 275.29 g/mol (CAS: 1353987-30-0)

Substituent Variations on the Piperidine Ring

1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid hydrochloride
  • Molecular Formula: C₁₃H₁₇BrClNO₂
  • Molecular Weight : 346.64 g/mol (CAS: 733797-83-6)
  • Key Differences : Bromobenzyl group replaces bromopyridinylmethyl. The aromatic benzyl group increases hydrophobicity, while the hydrochloride salt improves crystallinity and solubility in polar solvents.
1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid dihydrochloride
  • Molecular Formula : C₁₂H₁₈Cl₂N₂O₂
  • Molecular Weight : 293.19 g/mol (CAS: 946409-40-1)
  • Key Differences : Pyridin-3-ylmethyl substituent alters spatial orientation compared to the 6-bromo-2-pyridinyl group. The dihydrochloride salt enhances solubility but may reduce membrane permeability.

Complex Heterocyclic Derivatives

1-[6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl methyl]piperidine-4-carboxylic acid
  • Molecular Formula : C₂₀H₁₉BrN₄O₄
  • Molecular Weight: 459.3 g/mol (Catalog No. PI-22203)
  • Key Differences: Incorporation of an imidazo[1,2-a]pyridine ring with a nitro group.

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Solubility/Stability Insights
Target Compound C₁₂H₁₅BrN₂O₂ 299.17 6-Bromo-2-pyridinylmethyl Moderate lipophilicity; bromine may limit solubility
1-[6-(Trifluoromethyl)pyridin-2-yl] analog C₁₂H₁₃F₃N₂O₂ 274.24 6-Trifluoromethyl-2-pyridinylmethyl Enhanced metabolic stability
1-(2-Chloropyrimidin-4-yl) analog C₁₀H₁₂ClN₃O₂ 241.67 2-Chloropyrimidin-4-yl Electron-deficient core; lower MW
1-(4-Bromo-benzyl) analog C₁₃H₁₇BrClNO₂ 346.64 4-Bromobenzyl High hydrophobicity; salt improves solubility
Imidazo[1,2-a]pyridine derivative C₂₀H₁₉BrN₄O₄ 459.3 Imidazo-pyridine + nitro group High complexity; potential for target specificity

Research Implications

  • Biological Activity : The bromine atom in the target compound may enhance binding to halogen-bond-accepting targets, such as kinases or GPCRs . In contrast, the trifluoromethyl analog’s stability makes it suitable for in vivo studies .
  • Synthetic Accessibility : Pyrimidine-based analogs (e.g., CAS 1208087-83-5) are easier to synthesize due to simpler heterocycles, whereas imidazo[1,2-a]pyridine derivatives require multi-step protocols .
  • Solubility Challenges : Hydrochloride salts (e.g., CAS 733797-83-6) improve aqueous solubility, critical for formulation, but may necessitate pH adjustment for biological assays .

Biological Activity

1-[(6-Bromopyridin-2-yl)methyl]piperidine-4-carboxylic acid (CAS Number: 954570-88-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C11H13BrN2O2
  • Molecular Weight : 285.14 g/mol
  • IUPAC Name : 1-(5-bromo-2-pyridinyl)-4-piperidinecarboxylic acid

Antimicrobial Activity

Research has indicated that derivatives of bromopyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effective inhibition against various pathogens, with minimum inhibitory concentrations (MIC) ranging from 93.7 to 46.9 μg/mL for bacterial strains and lower MIC values for fungal strains . The presence of electron-withdrawing groups, such as bromine, is crucial for enhancing antimicrobial activity .

Anticancer Activity

Several studies have explored the anticancer potential of piperidine derivatives. For example, compounds structurally related to 1-[(6-Bromopyridin-2-yl)methyl]piperidine have demonstrated cytotoxic effects against various cancer cell lines, including A431 and HT29. The structure–activity relationship (SAR) indicates that specific substitutions on the piperidine ring are essential for enhancing anticancer efficacy . Notably, molecular dynamics simulations have revealed that these compounds interact with cancer-related proteins through hydrophobic contacts, which may contribute to their cytotoxic effects .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antiviral Properties : Emerging data suggest that certain piperidine derivatives may act as selective replication inhibitors against viruses such as influenza A .

Study 1: Antimicrobial Efficacy

In a comparative study, various bromopyridine derivatives were tested against multi-drug resistant bacterial strains. The results indicated that compounds containing the bromopyridine moiety exhibited potent bacteriostatic effects, with significant activity noted against Staphylococcus aureus and Escherichia coli .

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of piperidine derivatives revealed that one compound showed an IC50 value lower than standard chemotherapeutic agents like doxorubicin against multiple cancer cell lines. The study emphasized the importance of structural modifications in enhancing bioactivity .

Data Summary Table

Biological Activity Observed Effects Reference
AntimicrobialMIC 93.7–46.9 μg/mL
AnticancerIC50 < Doxorubicin
Viral InhibitionSelective replication inhibition

Q & A

Q. What analytical methods differentiate polymorphic forms of this compound?

  • Methodology :
  • PXRD : Compare diffraction patterns to reference data.
  • DSC/TGA : Measure melting points and thermal decomposition profiles.
  • Raman spectroscopy : Detect lattice vibrations unique to each polymorph .

Safety & Handling

Q. What safety protocols are essential when handling this compound’s brominated pyridine moiety?

  • Methodology : Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation/skin contact. Store in amber vials at –20°C under inert gas. Neutralize waste with 10% sodium thiosulfate before disposal .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(6-Bromopyridin-2-yl)methyl]piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(6-Bromopyridin-2-yl)methyl]piperidine-4-carboxylic acid

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